molecular formula C7H4ClF3O B1339723 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene CAS No. 106969-09-9

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene

Cat. No.: B1339723
CAS No.: 106969-09-9
M. Wt: 196.55 g/mol
InChI Key: URIVXCYTLSMYHR-UHFFFAOYSA-N
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Description

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene is an organic compound with the molecular formula C7H4ClF2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and difluoromethoxy groups

Scientific Research Applications

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Safety and hazards would depend on the specific compound and its use. For example, Enflurane, a similar compound, can cause irritation to the eyes and central nervous system depression if improperly handled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene typically involves the halogenation of benzene derivatives. One common method is the reaction of 2-chloro-4-fluorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Production of quinones or other oxidized compounds.

    Reduction: Formation of hydrogenated benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the difluoromethoxy group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-1-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIVXCYTLSMYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553356
Record name 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106969-09-9
Record name 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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